(3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid
Overview
Description
(3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H17BF3NO2 and its molecular weight is 287.09 g/mol. The purity is usually 95%.
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Biological Activity
(3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural properties, and biological activities of this compound, supported by relevant research findings and case studies.
Synthesis and Structural Properties
The synthesis of this compound typically involves coupling reactions using palladium-catalyzed cross-coupling methods. The compound's structure features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of 257.93 g/mol.
Antimicrobial Activity
Research has demonstrated that boronic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of established antibiotics like Tavaborole (AN2690), suggesting a promising alternative for treating bacterial infections .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) | Comparison with AN2690 |
---|---|---|
Escherichia coli | 5 | Lower |
Bacillus cereus | 2 | Lower |
Candida albicans | 10 | Comparable |
The mechanism of action for boronic acids often involves the inhibition of specific enzymes such as leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in bacteria and fungi. The binding affinity of the compound to the active site of LeuRS was confirmed through docking studies, indicating that it could effectively block this enzyme's activity .
Case Studies
Several studies have explored the biological activity of related boronic acids, providing insights into their potential applications:
- Antifungal Properties : A study on 5-trifluoromethyl-2-formyl phenylboronic acid revealed its ability to inhibit the growth of Candida albicans and other fungal pathogens. The compound was shown to form cyclic isomers in solution, which enhanced its antifungal activity due to improved binding to LeuRS .
- Anticancer Activity : Research has indicated that boronic acids can also possess anticancer properties by targeting cancer cell metabolism. The structural modifications in compounds like this compound may enhance their efficacy against specific cancer types by inducing apoptosis in malignant cells.
Properties
IUPAC Name |
[3-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2/c1-9-2-4-18(5-3-9)12-7-10(13(15,16)17)6-11(8-12)14(19)20/h6-9,19-20H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQKLQUCWNPURS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCC(CC2)C)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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